molecular formula C18H20ClN3O2 B268971 N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide

Número de catálogo B268971
Peso molecular: 345.8 g/mol
Clave InChI: WMAXCSDJWCUQRQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. It was initially developed as a Raf kinase inhibitor, but has since been found to have multiple targets, including VEGFR, PDGFR, and c-Kit. In

Aplicaciones Científicas De Investigación

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has also been found to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth. In addition, N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been studied for its potential applications in other diseases, such as psoriasis and rheumatoid arthritis.

Mecanismo De Acción

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 inhibits multiple signaling pathways that are involved in tumor growth and angiogenesis. It targets the Raf/MEK/ERK pathway, which is involved in cell proliferation and survival, as well as the VEGFR and PDGFR pathways, which are involved in angiogenesis. N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 also inhibits c-Kit, which is involved in the growth and survival of certain types of cancer cells.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. It inhibits the phosphorylation of multiple proteins involved in cell proliferation and angiogenesis, including ERK, AKT, and STAT3. N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 also inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 is that it has been extensively studied and has a well-established mechanism of action. It is also available commercially, making it easy to obtain for lab experiments. However, one limitation is that it has been found to have off-target effects, inhibiting other kinases in addition to its intended targets. This can complicate the interpretation of experimental results and make it difficult to determine the specific effects of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006.

Direcciones Futuras

There are several future directions for research on N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006. One area of interest is the development of combination therapies that include N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006. It has been shown to have synergistic effects when combined with other drugs, such as sorafenib and erlotinib. Another area of interest is the development of new formulations of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 that can improve its pharmacokinetics and increase its efficacy. Finally, there is ongoing research into the use of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 in other diseases, such as psoriasis and rheumatoid arthritis, which may lead to new therapeutic applications for this compound.
Conclusion:
In conclusion, N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. It has a well-established mechanism of action and has been shown to have anti-angiogenic effects and induce apoptosis in cancer cells. While it has some limitations, such as off-target effects, it remains a promising compound for future research and development.

Métodos De Síntesis

The synthesis of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 involves the reaction of 4-chloroaniline with sec-butyl isocyanate to form N-(sec-butyl)-4-chloroaniline. This intermediate is then reacted with 3-amino-N-(2,6-dimethylphenyl)benzamide to yield N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006. The synthesis has been optimized to produce high yields of pure product.

Propiedades

Nombre del producto

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide

Fórmula molecular

C18H20ClN3O2

Peso molecular

345.8 g/mol

Nombre IUPAC

N-butan-2-yl-3-[(4-chlorophenyl)carbamoylamino]benzamide

InChI

InChI=1S/C18H20ClN3O2/c1-3-12(2)20-17(23)13-5-4-6-16(11-13)22-18(24)21-15-9-7-14(19)8-10-15/h4-12H,3H2,1-2H3,(H,20,23)(H2,21,22,24)

Clave InChI

WMAXCSDJWCUQRQ-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

SMILES canónico

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.